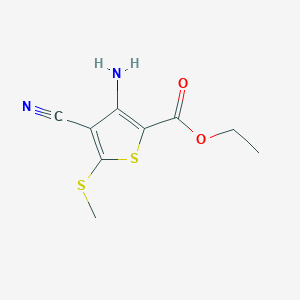

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S2/c1-3-13-8(12)7-6(11)5(4-10)9(14-2)15-7/h3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYKQPLSSCCDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)SC)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332988 | |

| Record name | Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116170-90-2 | |

| Record name | Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry. This class of compounds serves as a crucial scaffold for the development of various therapeutic agents, particularly kinase inhibitors. This document details the core synthetic methodology, experimental protocols, and the biological context of this important heterocyclic compound.

Introduction

Substituted 2-aminothiophenes are a pivotal class of heterocyclic compounds in drug discovery and materials science. Their versatile chemical nature allows for the construction of complex molecular architectures with a wide range of biological activities. The title compound, this compound, is a key intermediate in the synthesis of thieno[2,3-d]pyrimidines, which are known to exhibit potent inhibitory activity against various protein kinases implicated in cancer and other diseases.

The primary synthetic route to this and similar 2-aminothiophenes is the Gewald multicomponent reaction. This one-pot synthesis is highly efficient and versatile, involving the condensation of a carbonyl compound (or its equivalent), an activated nitrile, and elemental sulfur in the presence of a basic catalyst.

Synthesis Methodology: The Gewald Reaction

The synthesis of this compound is achieved through a variation of the Gewald reaction. The general mechanism involves three key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between an active methylene compound and a carbonyl compound to form an α,β-unsaturated intermediate.

-

Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

-

Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring system.

In the specific synthesis of the title compound, a key starting material is ethyl 2-cyano-3,3-bis(methylthio)acrylate, which serves as the equivalent of the Knoevenagel condensation product.

Reaction Scheme:

Caption: Overall reaction for the synthesis of the target compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound, based on established procedures for analogous 2-aminothiophenes.

Synthesis of the Starting Material: Ethyl 2-cyano-3,3-bis(methylthio)acrylate

This precursor can be synthesized from ethyl cyanoacetate, carbon disulfide, and methyl iodide in the presence of a base.

Materials:

-

Ethyl cyanoacetate

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Ethanol

-

Methyl iodide (CH₃I)

Procedure:

-

To a stirred solution of ethyl cyanoacetate in DMF, add potassium carbonate in portions at room temperature.

-

Cool the mixture in an ice bath and add carbon disulfide dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Cool the reaction mixture again in an ice bath and add methyl iodide dropwise.

-

Allow the reaction to proceed at room temperature overnight.

-

Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-cyano-3,3-bis(methylthio)acrylate.

Synthesis of this compound

Materials:

-

Ethyl 2-cyano-3,3-bis(methylthio)acrylate

-

Malononitrile

-

Morpholine or Diethylamine

-

Ethanol

-

Elemental Sulfur (optional, as the precursor already contains sulfur)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-cyano-3,3-bis(methylthio)acrylate and malononitrile in ethanol.

-

Add a catalytic amount of morpholine to the solution.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of substituted 2-aminothiophenes via the Gewald reaction. The data for the specific title compound may vary depending on the exact reaction conditions and scale.

| Parameter | Value | Reference |

| Yield | 70-90% | General literature on Gewald reactions |

| Melting Point | 203-207 °C (for the methyl ester analog) | [1] |

| Reaction Time | 3-5 hours | [2] |

| Reaction Temperature | Reflux (Ethanol, ~78 °C) | [2] |

Biological Context: Precursor to Kinase Inhibitors

This compound is a valuable building block for the synthesis of thieno[2,3-d]pyrimidines. This fused heterocyclic system is a well-known "privileged scaffold" in medicinal chemistry, frequently found in potent kinase inhibitors.

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, inhibitors of specific kinases are a major focus of modern drug development.

The 2-aminothiophene moiety of the title compound provides the necessary functionalities to construct the pyrimidine ring of the thieno[2,3-d]pyrimidine core. The substituents on the thiophene ring can be further modified to optimize the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Signaling Pathway and Drug Action

The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), such as the Epidermal Growth Factor Receptor (EGFR), and how a thieno[2,3-d]pyrimidine-based inhibitor can block its downstream signaling, which is crucial for cancer cell proliferation and survival.

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Conclusion

The synthesis of this compound via the Gewald reaction is a robust and efficient method for obtaining a key intermediate for the development of potent kinase inhibitors. The versatility of the 2-aminothiophene scaffold allows for extensive chemical modifications, making it a valuable platform for the design of novel therapeutics targeting a range of diseases. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize and utilize this important heterocyclic compound in their research endeavors.

References

Gewald reaction for substituted 2-aminothiophenes

An In-depth Technical Guide to the Gewald Reaction: Synthesis of Substituted 2-Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Gewald three-component reaction (G-3CR), a cornerstone in synthetic chemistry for the creation of highly substituted 2-aminothiophenes. These thiophene scaffolds are of paramount importance in medicinal chemistry and drug discovery, serving as the core for numerous biologically active compounds.[1][2] This document outlines the reaction mechanism, quantitative data on substrate scope, a detailed experimental protocol, and the reaction's significance in modern drug development.

The Core Reaction: Mechanism and Scope

The Gewald reaction is a one-pot, multicomponent synthesis that combines a carbonyl compound (ketone or aldehyde), an α-activated acetonitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[3][4] First reported by Karl Gewald in the 1960s, its reliability, mild reaction conditions, and the availability of reagents have established it as a universal method for accessing this class of heterocycles.[5][6]

The reaction mechanism is understood to proceed through three key stages, as elucidated by extensive studies, including computational DFT calculations.[7][8]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate (a vinylidene cyanide derivative).[7][9]

-

Michael Addition of Sulfur: The α,β-unsaturated nitrile then undergoes a nucleophilic attack by a sulfur species. Computational studies suggest a complex process involving the opening of the S₈ sulfur ring to form polysulfide intermediates.[7][8]

-

Cyclization and Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization (Thorpe-Ziegler reaction), followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring.[9] The formation of the aromatic product is the primary thermodynamic driving force for the reaction.[8]

The logical progression of the Gewald reaction mechanism is outlined below.

Quantitative Analysis of Reaction Parameters

The versatility of the Gewald reaction allows for a wide range of substrates. The yield is influenced by the nature of the reactants, the catalyst, and the reaction conditions. The following tables summarize representative data from various studies, showcasing the reaction's broad applicability.

Table 1: Substrate Scope and Yields for Various Carbonyl Compounds

| Entry | Carbonyl Compound | Active Methylene Nitrile | Base/Solvent/Conditions | Time (h) | Yield (%) | Reference(s) |

| 1 | Cyclohexanone | Malononitrile | Morpholine / Ethanol / Reflux | 2 | 92 | [9] |

| 2 | Acetone | Ethyl Cyanoacetate | Morpholine / Methanol / 50°C | 1 | 85 | [6] |

| 3 | Cyclopentanone | Malononitrile | Piperidinium Borate (20 mol%) / Ethanol / 60°C | 0.5 | 94 | [9] |

| 4 | Butan-2-one | Malononitrile | Diethylamine / Ethanol / 50°C | - | 75-80 | [6] |

| 5 | Propiophenone | Malononitrile | Morpholine / Ball Mill / 60°C | 1 | 89 | [10] |

| 6 | Isobutyraldehyde | Malononitrile | Na₂S₆ / Water / Ultrasound (300W) | 0.5 | 90 | [11] |

| 7 | 4-Methylacetophenone | Ethyl Cyanoacetate | Morpholine / Ball Mill / 60°C | 2 | 70 | [10] |

Detailed Experimental Protocol

This section provides a generalized, detailed methodology for the one-pot synthesis of a substituted 2-aminothiophene, based on common laboratory practices reported in the literature.[12]

Materials:

-

Carbonyl compound (e.g., Cyclohexanone, 10 mmol, 1.0 equiv)

-

Active methylene nitrile (e.g., Malononitrile, 10 mmol, 1.0 equiv)

-

Elemental Sulfur (powdered, 10 mmol, 1.0 equiv)

-

Base catalyst (e.g., Morpholine, 2 mmol, 0.2 equiv)

-

Solvent (e.g., Ethanol, 20-30 mL)

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate (for extraction)

-

Hexane (for recrystallization)

Apparatus:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plate and chamber

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (10 mmol).

-

Solvent and Catalyst Addition: Add ethanol (25 mL) to the flask, followed by the dropwise addition of the base catalyst (e.g., morpholine, 2 mmol) while stirring.

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 50-60°C for ethanol) with continuous stirring.

-

Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-4 hours, indicated by the consumption of the starting materials.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-cold water (50 mL). The product may precipitate as a solid.

-

If a solid forms, collect it by vacuum filtration using a Büchner funnel, wash with cold water, and air dry.

-

If the product is oily or does not precipitate, transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[12]

-

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

The diagram below illustrates a typical experimental workflow for the Gewald reaction.

Applications in Drug Discovery and Development

The 2-aminothiophene scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Its incorporation into a molecule can lead to diverse pharmacological activities, including antiproliferative, antiviral, antifungal, and antibacterial properties.[2][7]

-

Enzyme Inhibition: Many 2-aminothiophene derivatives act as potent enzyme inhibitors, a critical function in treating numerous diseases.[1]

-

Receptor Modulation: They are key components in molecules designed as allosteric modulators and receptor antagonists, such as the A1 adenosine receptor modulators.[13][14]

-

Marketed Drugs: The structural motif is present in several successful drugs. Notable examples include the antipsychotic drug Olanzapine and the anti-inflammatory agent Tinoridine .[9]

The Gewald reaction's efficiency and tolerance for diverse functional groups make it an invaluable tool for generating large libraries of novel compounds for high-throughput screening in the drug discovery pipeline.

Conclusion

The Gewald reaction remains one of the most efficient and versatile methods for synthesizing polysubstituted 2-aminothiophenes.[5] Its straightforward, one-pot nature, coupled with the immense biological significance of its products, ensures its continued prominence in both academic research and the pharmaceutical industry.[15] Modern modifications, such as the use of microwave irradiation, solid-supported synthesis, and green chemistry approaches, have further expanded its utility, making it an indispensable tool for the modern synthetic chemist.[10][11][16]

References

- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. pnrjournal.com [pnrjournal.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a polysubstituted thiophene derivative of significant interest in medicinal chemistry and drug discovery. As a highly functionalized heterocyclic compound, it serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties, a probable synthetic route, and the known biological activities of the broader class of 2-aminothiophene derivatives to which this compound belongs. The information presented herein is intended to support further research and development efforts involving this and related molecular entities.

Physicochemical Properties

| Property | Value (for Methyl Analog) |

| Molecular Formula | C₉H₁₀N₂O₂S₂ |

| Molecular Weight | 242.32 g/mol |

| Melting Point | 203-207 °C |

| Boiling Point (Predicted) | ~442.2 °C |

| Density (Predicted) | ~1.43 g/cm³ |

| pKa (Predicted) | ~ -1.20 |

| Solubility | Likely soluble in common organic solvents such as ethanol, DMSO, and DMF. |

Note: The molecular formula and weight have been adjusted for the ethyl ester. Other values are for the methyl ester and should be considered estimates.

Synthesis

The most probable and widely used method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction . This one-pot, multi-component reaction offers a straightforward approach to this class of compounds.

Experimental Protocol: Gewald Synthesis

A likely synthetic protocol for this compound would involve the reaction of a suitable β-keto ester, an activated nitrile, elemental sulfur, and a basic catalyst.

Materials:

-

Ethyl 2-cyano-3-(methylthio)acrylate

-

An appropriate active methylene nitrile (e.g., malononitrile)

-

Elemental Sulfur

-

Morpholine (or another suitable base)

-

Ethanol (as solvent)

Procedure:

-

To a stirred solution of ethyl 2-cyano-3-(methylthio)acrylate and malononitrile in ethanol, add elemental sulfur.

-

To this mixture, add morpholine dropwise at room temperature.

-

The reaction mixture is then typically heated to reflux and stirred for several hours.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is limited, the broader class of 2-aminothiophene derivatives has been extensively studied and shown to possess a range of biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of substituted thiophenes. The mechanism of action is often attributed to the ability of the thiophene ring and its substituents to interact with microbial enzymes and cellular structures.

Anticancer Activity

Thiophene derivatives have emerged as a promising scaffold in the development of novel anticancer agents.[1] Their mechanisms of action are diverse and can include:

-

Kinase Inhibition: Many heterocyclic compounds containing a thiophene core have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Some thiophene derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Substituted thiophenes can trigger programmed cell death in cancer cells through various signaling pathways.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data for this compound is sparse, the established chemistry of 2-aminothiophenes, particularly the Gewald reaction, provides a reliable synthetic route. The known antimicrobial and anticancer activities of this class of compounds underscore the potential of this specific derivative as a lead scaffold in drug discovery programs. Further investigation into its precise physicochemical properties and biological profile is warranted to fully elucidate its therapeutic potential.

References

Crystal structure of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

A comprehensive analysis of the crystal structure of a closely related analogue to Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate provides critical insights for researchers, scientists, and drug development professionals. Due to the absence of publicly available crystallographic data for this compound, this guide focuses on the well-characterized structure of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a molecule sharing the core aminothiophene carboxylate scaffold.

This technical document offers a detailed examination of the synthesis, experimental protocols, and crystallographic data of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. The structural data presented is foundational for understanding the molecular geometry, intermolecular interactions, and potential pharmacophoric features of this class of compounds, which are known intermediates in the synthesis of various agrochemicals, dyes, and pharmacologically active agents.

Molecular Structure and Crystallographic Data

The title compound, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (C₁₀H₁₃NO₃S), crystallizes in a monoclinic system. The molecular conformation is stabilized by an intramolecular N—H⋯O hydrogen bond. The crystal packing is further consolidated by intermolecular N—H⋯O links.

Crystallographic Data Summary

| Parameter | Value[1] |

| Molecular Formula | C₁₀H₁₃NO₃S |

| Molecular Weight | 227.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5397 (3) |

| b (Å) | 8.4514 (3) |

| c (Å) | 16.7058 (6) |

| β (°) | 94.465 (1) |

| Volume (ų) | 1061.28 (7) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 150 (2) |

Data Collection and Refinement

| Parameter | Value[1] |

| Diffractometer | Bruker APEXII CCD |

| Absorption Correction | Multi-scan |

| Measured Reflections | 12338 |

| Independent Reflections | 3400 |

| R_int | 0.025 |

| R[F² > 2σ(F²)] | 0.038 |

| wR(F²) | 0.111 |

| Goodness-of-fit (S) | 1.05 |

Experimental Protocols

The synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is achieved via the Gewald reaction, a well-established method for the preparation of 2-aminothiophenes.[1] This multicomponent condensation involves a ketone, an activated nitrile, and elemental sulfur in the presence of a base.

Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

A mixture of ethyl cyanoacetate (11.3 g, 0.10 mol) and acetylacetone (10.22 g, 0.10 mol) in absolute ethanol (20 ml) is added to a solution of elemental sulfur (3.2 g, 0.10 mol) and diethylamine (5 ml) in 50 ml of absolute ethanol at room temperature. The reaction mixture is then refluxed for 3 hours and subsequently cooled. The precipitated product is filtered, washed with ethanol, dried, and recrystallized from ethanol to yield orange blocks of the title compound.[1]

Single-Crystal X-ray Diffraction

Data collection was performed on a Bruker APEXII CCD diffractometer. The structure was solved using SIR97 and refined with SHELXL97. All hydrogen atoms were positioned geometrically and refined as riding atoms.[1]

Visualizations

Molecular Structure

Molecular structure of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.

Experimental Workflow: Gewald Reaction

Generalized workflow for the synthesis of 2-aminothiophenes via the Gewald reaction.

References

Spectroscopic and Synthetic Insights into a Substituted Thiophene Carboxylate Derivative

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide addresses the spectroscopic and synthetic aspects of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate, a substituted thiophene derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this document provides a comprehensive overview of the spectroscopic data for closely related analogues and details a general, widely applicable synthetic methodology. This information is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of similar molecular scaffolds.

Spectroscopic Data of Structurally Related Compounds

Table 1: ¹H NMR Spectroscopic Data of Related Thiophene Carboxylates

| Compound Name | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate [1] | CDCl₃ | 1.38 (t, 3H, CH₃CH₂O), 2.43 (s, 3H, COCH₃), 2.7 (s, 3H, CH₃), 4.32 (q, 2H, OCH₂), 6.67 (broad s, 2H, NH₂) |

| Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate [2] | DMSO-d₆ | 1.25 (m, 6H, H-ester), 2.58 (s, 3H, CH₃), 4.16 (m, 4H, OCH₂), 7.90 (s, 2H, NH₂) |

| 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate [3] | CDCl₃ | 1.33 (t, J = 7.16 Hz, 3H, CH₃CH₂O), 2.7 (s, 3H, CH₃), 3.84 (s, 3H, CH₃O), 4.26 (q, J = 7.16 Hz, 2H, CH₃CH₂O), 6.57 (bs, 2H, NH₂) |

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate [2] | DMSO-d₆ | 1.27 (t, J = 7.1 Hz, 3H, H-ester), 2.27 (s, 3H, CH₃), 2.59 (s, 3H, H-acetyl), 4.19 (q, J = 7.0 Hz, 2H, OCH₂), 8.00 (s, 2H, NH₂) |

Table 2: Infrared (IR) Spectroscopic Data of Related Thiophene Carboxylates

| Compound Name | Sample Prep. | Key Absorption Bands (ν, cm⁻¹) |

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate [1] | KBr | 3408, 3294 (NH), 1666 (C=O), 1605, 1586, 1253 |

| Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate [2] | KBr | 3423, 3306 (NH), 2986 (CH), 1676, 1593 (C=O), 1529, 1440 (C=C), 1238 (C-O) |

| 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate [3] | KBr | 3422, 3306 (NH), 1681 (C=O), 1589 (NH), 1331 (C-N) |

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate [2] | KBr | 3408, 3298 (NH), 2991 (CH), 1670, 1609 (C=O), 1587, 1510, 1440, 1336 (C=C), 1253 (C-O) |

Experimental Protocols: The Gewald Aminothiophene Synthesis

The synthesis of 2-aminothiophenes is most commonly achieved through the Gewald reaction. This robust and versatile one-pot, three-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.

A general procedure for the synthesis of a related compound, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate , is as follows[1]:

-

A solution of elemental sulfur (3.2 g, 0.10 mol) and diethylamine (5 ml) in 50 ml of absolute ethanol is prepared at room temperature.

-

To this solution, a mixture of ethyl cyanoacetate (11.3 g, 0.10 mol) and acetylacetone (10.22 g, 0.10 mol) in absolute ethanol (20 ml) is added.

-

The reaction mixture is refluxed for 3 hours and then allowed to cool.

-

The precipitated product is collected by filtration, washed with ethanol, and dried.

-

The crude product is recrystallized from ethanol to yield the pure compound.

This methodology can be adapted for the synthesis of this compound by selecting the appropriate starting materials.

Visualization of the Synthetic Workflow

The logical workflow for the synthesis and characterization of substituted thiophenes via the Gewald reaction is depicted in the following diagram.

Caption: Synthetic and analytical workflow for thiophene derivatives.

References

Technical Guide: ¹H NMR Spectrum of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate would feature signals corresponding to the ethyl ester protons, the amino group protons, and the methylthio group protons. The absence of a proton on the thiophene ring simplifies the spectrum, as no signals from the heterocyclic core are expected.

Based on the analysis of related compounds, the predicted ¹H NMR data is summarized in the table below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂CH₃ (Ethyl ester) | 1.2 - 1.4 | Triplet (t) | 3H |

| -OCH₂CH₃ (Ethyl ester) | 4.1 - 4.4 | Quartet (q) | 2H |

| -NH₂ (Amino) | 6.5 - 8.0 | Broad Singlet (br s) | 2H |

| -SCH₃ (Methylthio) | 2.4 - 2.7 | Singlet (s) | 3H |

Note: The chemical shift of the -NH₂ protons can be highly variable and is dependent on solvent, concentration, and temperature. This signal may also exchange with D₂O.

Analysis of Structurally Analogous Compounds

The prediction of the ¹H NMR spectrum is informed by the experimental data of several closely related thiophene derivatives. The following table summarizes the ¹H NMR data for some of these analogs, providing a basis for the predicted values for the target compound.

Table 2: ¹H NMR Data of Structurally Similar Thiophene Derivatives

| Compound | Solvent | -CH₂CH₃ (t, 3H) | -OCH₂CH₃ (q, 2H) | Other Signals (δ, ppm) |

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate[1] | CDCl₃ | 1.38 | 4.32 | 2.43 (s, 3H, COCH₃), 2.7 (s, 3H, CH₃), 6.67 (br s, 2H, NH₂) |

| Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate[2] | DMSO-d₆ | 1.25 (m, 6H) | 4.16 (m, 4H) | 2.58 (s, 3H, CH₃), 7.90 (s, 2H, NH₂) |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate[2] | CDCl₃ | 1.35 | 4.23 | 1.74-1.80 (m, 4H), 2.49-2.71 (m, 4H), 5.95 (s, 2H, NH₂) |

The data from these analogs supports the predicted chemical shifts for the ethyl ester group in the target molecule. The electronic environment created by the cyano and methylthio groups is expected to influence the precise chemical shifts, but they are likely to fall within the specified ranges.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent may affect the chemical shifts, particularly for the NH₂ protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

3.2. NMR Spectrometer Setup

-

Use a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher for better signal dispersion.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

The acquisition time should be set to at least 2-3 seconds to ensure good resolution.

-

A relaxation delay of 1-2 seconds between scans is recommended.

3.3. Data Acquisition

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. Typically, 16 to 64 scans are sufficient for a sample of this concentration.

-

To confirm the presence of the amino (-NH₂) protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the NH₂ protons should disappear or significantly decrease in intensity.

3.4. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to aid in structural elucidation.

Visualization

Molecular Structure and ¹H NMR Assignments

Caption: Predicted ¹H NMR signal assignments for the target molecule.

Logical Workflow for Spectral Analysis

Caption: A standard workflow for ¹H NMR spectral analysis.

References

An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. This document outlines the predicted chemical shifts, presents a detailed experimental protocol for acquiring such data, and illustrates the molecular structure with corresponding carbon assignments.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for this compound have been estimated based on the analysis of structurally related compounds and known substituent effects on the thiophene ring. The predicted values provide a valuable reference for the interpretation of experimental spectra.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Thiophene Ring | ||

| C2 | ~162-168 | This carbon is part of a carboxylate group, which is strongly deshielding. |

| C3 | ~150-158 | The amino group at this position causes a significant downfield shift. |

| C4 | ~95-105 | The cyano group is electron-withdrawing, but this position is shielded by the adjacent amino group. |

| C5 | ~145-155 | The methylthio group is deshielding, leading to a downfield shift. |

| Substituents | ||

| -CN | ~115-120 | The carbon of the cyano group typically appears in this region. |

| -S-CH₃ | ~15-20 | The methyl group attached to the sulfur atom is expected in the aliphatic region. |

| -COOCH₂CH₃ (C=O) | ~165-170 | The carbonyl carbon of the ester group is highly deshielded. |

| -COOCH₂CH₃ | ~60-65 | The methylene carbon of the ethyl ester is influenced by the adjacent oxygen atom. |

| -COOCH₂CH₃ | ~14-18 | The terminal methyl carbon of the ethyl ester is found in the typical aliphatic range. |

Note: These are predicted values and actual experimental data may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Analysis

The following protocol provides a detailed methodology for the acquisition of a high-quality ¹³C NMR spectrum for this compound.

Objective: To obtain a quantitative and high-resolution ¹³C NMR spectrum to confirm the chemical structure of the target compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., Bruker, JEOL, or Varian) with a minimum field strength of 7.05 T (300 MHz for ¹H) is recommended. A higher field will provide better signal dispersion.

-

A 5 mm broadband probe is suitable for this analysis.

Sample Preparation:

-

Weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Common choices include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If desired, add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition Parameters:

-

Experiment: Standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker systems).

-

Pulse Program: A 30° or 45° pulse angle is recommended to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the expected range of chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, which is crucial for quantitative analysis.

-

Number of Scans (ns): The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 1024 to 4096 scans should provide a good signal-to-noise ratio.

-

Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS).

-

Integrate the signals if quantitative information is required.

Molecular Structure and ¹³C NMR Assignments

The following diagram illustrates the molecular structure of this compound with each carbon atom labeled for clear correlation with the predicted ¹³C NMR data.

Caption: Molecular structure of this compound with labeled carbon positions for ¹³C NMR assignment.

The Diverse Biological Activities of Substituted Thiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to be readily substituted at various positions have made it a privileged structure in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities exhibited by substituted thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document details the experimental protocols for their synthesis and biological evaluation, presents quantitative activity data, and visualizes key signaling pathways and experimental workflows.

Anticancer Activity of Thiophene Derivatives

Thiophene-containing compounds have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often depend on the specific substitution patterns on the thiophene ring, which allow them to interact with various cancer-specific protein targets and signaling pathways.[1][3]

Mechanisms of Anticancer Action

Substituted thiophenes exert their anticancer effects through several key mechanisms, including the inhibition of crucial enzymes and disruption of cellular processes essential for tumor growth and survival.

-

Kinase Inhibition: Many thiophene derivatives have been shown to target protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, certain benzyl urea tetrahydrobenzo[b]thiophene derivatives have been identified as inhibitors of WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint.[4]

-

Tubulin Polymerization Inhibition: Several thiophene-based compounds act as antimitotic agents by interfering with microtubule dynamics. They can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5] This mechanism is similar to that of established anticancer drugs like vinca alkaloids and taxanes.

-

Induction of Apoptosis: Thiophene derivatives can trigger programmed cell death (apoptosis) in cancer cells through various pathways. This can involve the activation of caspases, modulation of the Bax/Bcl-2 ratio, and an increase in reactive oxygen species (ROS).[4][5]

-

Topoisomerase Inhibition: Some thiophene analogs have been found to inhibit topoisomerases, enzymes that are essential for DNA replication and transcription. By targeting these enzymes, these compounds can induce DNA damage and cell death in rapidly dividing cancer cells.[5]

A simplified representation of some key anticancer mechanisms of thiophene derivatives is depicted below.

Caption: Key anticancer mechanisms of substituted thiophene derivatives.

Quantitative Anticancer Activity

The anticancer potency of substituted thiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A selection of reported IC50 values is presented in the table below.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Carboxamide Derivatives | Hep3B | 5.46 - 12.58 | [4] |

| Benzyl Urea Tetrahydrobenzo[b]thiophene | A549 | Submicromolar | [4] |

| 2,3-Fused Thiophene Scaffolds | HepG2, SMMC-7721 | Variable | [6] |

Antimicrobial Activity of Thiophene Derivatives

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted thiophenes have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains.[7][8][9]

Mechanisms of Antimicrobial Action

The antimicrobial effects of thiophene derivatives are attributed to their ability to interfere with essential bacterial processes.

-

Disruption of Bacterial Cell Membranes: Some thiophene derivatives can increase the permeability of the bacterial outer membrane, leading to leakage of cellular contents and cell death.[7][10]

-

Inhibition of Cell Division: Certain thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization of FtsZ, a protein crucial for bacterial cell division, thereby preventing bacterial replication.[10][11]

-

Targeting Outer Membrane Proteins: Molecular docking studies suggest that some thiophene derivatives can bind with high affinity to outer membrane proteins of Gram-negative bacteria, such as CarO1, Omp33, OmpW, and OmpC, potentially disrupting their function.[7]

The proposed mechanism of action for a thiophenyl-pyrimidine derivative targeting the FtsZ protein is illustrated below.

Caption: Inhibition of bacterial cell division by a thiophenyl-pyrimidine derivative.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of thiophene derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (mg/L) | Reference |

| Thiophene Derivatives 4, 5, 8 | Colistin-resistant A. baumannii | 16 - 32 (MIC50) | [7] |

| Thiophene Derivatives 4, 5, 8 | Colistin-resistant E. coli | 8 - 32 (MIC50) | [7] |

| Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2 - 4 | [12] |

| Thiophene derivative 7 | Pseudomonas aeruginosa | Potent | [9] |

Anti-inflammatory Activity of Thiophene Derivatives

Chronic inflammatory diseases pose a significant global health burden. Thiophene-based compounds, including commercially available drugs like Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[13][14]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of substituted thiophenes are primarily mediated through the inhibition of key enzymes in the inflammatory cascade.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Many thiophene derivatives act as inhibitors of COX and LOX enzymes.[13][14] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting these enzymes, thiophene compounds can effectively reduce inflammation. Some derivatives exhibit dual COX/LOX inhibition, which may offer a better safety profile compared to selective COX-2 inhibitors.[15][16]

The role of COX and LOX enzymes in the inflammatory pathway and their inhibition by thiophene derivatives is shown in the following diagram.

Caption: Inhibition of COX and LOX pathways by substituted thiophene derivatives.

Quantitative Anti-inflammatory Activity

The anti-inflammatory potential of thiophene derivatives is often evaluated in vitro by their ability to inhibit COX and LOX enzymes, and in vivo using models such as carrageenan-induced paw edema.

| Compound | Assay | Activity | Reference |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | In vitro COX-2 Inhibition | IC50 = 5.45 µM | [16] |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | In vitro 5-LOX Inhibition | IC50 = 4.33 µM | [16] |

| Tetrasubstituted thiophene 4c | In vivo Carrageenan-induced paw edema | 77% protection at 20 mg/kg | [17] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of substituted thiophene derivatives.

Synthesis of Substituted Thiophenes: The Gewald Reaction

The Gewald reaction is a versatile and widely used one-pot synthesis for the preparation of polysubstituted 2-aminothiophenes.[6][18]

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Detailed Protocol:

-

Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1 equivalent), the active methylene compound (e.g., α-cyanoester or malononitrile; 1 equivalent), and elemental sulfur (1.2 equivalents).

-

Solvent Addition: Add a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (10-20 mol%).

-

Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Collect the precipitated solid by filtration.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][19]

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][8][20]

Detailed Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the thiophene derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Acetylcholinesterase Inhibition Assay: Ellman's Method

Ellman's method is a rapid and sensitive colorimetric assay for measuring acetylcholinesterase (AChE) activity and screening for its inhibitors.[7][21]

Detailed Protocol:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test thiophene derivative at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

-

Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value of the thiophene derivative.

Conclusion

Substituted thiophene derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug discovery and development efforts. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate the research and development of novel thiophene-based therapeutics to address pressing unmet medical needs. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of even more potent and selective drug candidates in the future.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. broadpharm.com [broadpharm.com]

- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Gewald Reaction [organic-chemistry.org]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. Broth Microdilution | MI [microbiology.mlsascp.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the solubility and melting point of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate and its structurally related analogs. Due to the limited publicly available information on the exact target compound, this guide leverages data from close structural analogs to provide insightful estimations and relevant experimental protocols. This document is intended to support research and development activities by providing a comprehensive understanding of the physicochemical properties of this class of compounds.

Physicochemical Data of this compound and Analogs

Table 1: Melting Point of Structurally Related 2-Aminothiophene Derivatives

| Compound Name | Structure | Melting Point (°C) |

| Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | 110-115 | |

| Mthis compound | 203-207 |

Table 2: Qualitative Solubility of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

| Solvent | Solubility |

| Ethanol | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Water | Insoluble |

The variance in melting points between the two analogs highlights the significant impact of substituent positioning and the nature of the ester group on the crystalline structure and intermolecular forces of the compound. The methylthio group at the 5-position in the methyl ester analog likely contributes to stronger crystal lattice interactions, resulting in a substantially higher melting point.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the melting point and solubility of organic compounds like this compound.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Measurement:

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

A rapid heating rate is initially used to determine an approximate melting range.

-

The apparatus is allowed to cool, and a new sample is heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Qualitative solubility tests are used to classify a compound based on its solubility in a range of solvents with varying polarities and pH.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes or droppers

-

Spatula

Procedure for Qualitative Solubility Testing:

-

Sample Preparation: Approximately 10-20 mg of the solid compound is placed into a small test tube.

-

Solvent Addition: 1 mL of the chosen solvent is added to the test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or by flicking the test tube for 1-2 minutes.

-

Observation: The sample is visually inspected to determine if it has dissolved completely. The compound is classified as "soluble," "partially soluble," or "insoluble."

-

Solvent Series: This procedure is repeated with a series of solvents to create a solubility profile. A typical solvent series includes:

-

Water (polar, protic)

-

5% Aqueous HCl (for basic compounds)

-

5% Aqueous NaHCO₃ (for strongly acidic compounds)

-

5% Aqueous NaOH (for weakly and strongly acidic compounds)

-

Ethanol (polar, protic)

-

Dichloromethane (polar, aprotic)

-

Hexanes (nonpolar)

-

Experimental and Logical Workflows

The synthesis of 2-aminothiophene derivatives such as this compound is commonly achieved through the Gewald multicomponent reaction. The following diagram illustrates a typical experimental workflow for the synthesis and characterization of such a compound.

Caption: Experimental workflow for the synthesis and characterization of a 2-aminothiophene derivative.

This workflow outlines the key stages from the initial one-pot Gewald synthesis, through purification, to the final characterization of the product. The characterization phase is crucial for confirming the structure and purity of the synthesized compound, with melting point and solubility being key physical properties that are assessed. The spectroscopic analysis provides definitive structural confirmation.

Molecular structure and conformation of aminothiophenes

An in-depth technical guide on the core molecular structure and conformation of aminothiophenes, prepared for researchers, scientists, and drug development professionals.

Abstract

Aminothiophenes are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry, primarily due to their role as a "privileged scaffold."[1][2] Their structural versatility and capacity to act as bioisosteric replacements for phenyl groups make them foundational in the design of novel therapeutic agents.[3] Many aminothiophene derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties, and notably act as allosteric modulators for key receptor targets.[3][4] This technical guide provides a comprehensive overview of the molecular structure and conformational characteristics of aminothiophenes. It details the experimental and computational methodologies used for their synthesis and analysis and presents key quantitative data in a structured format. Furthermore, it visualizes critical workflows and signaling pathways relevant to their application in drug discovery.

Molecular Structure and Conformation

The biological activity of aminothiophene derivatives is intrinsically linked to their three-dimensional structure and conformational preferences. Understanding these features is critical for structure-activity relationship (SAR) studies and rational drug design.

General Structural Features

The core of an aminothiophene is a five-membered thiophene ring with an amino group (-NH2) substituent. The position of the amino group (e.g., 2-aminothiophene or 3-aminothiophene) and the nature of other substituents at the C3, C4, and C5 positions dictate the molecule's overall geometry, electronic properties, and pharmacological profile.

Conformational Analysis

The conformation of substituted aminothiophenes is significantly influenced by non-covalent interactions, particularly intramolecular hydrogen bonding. In the widely studied class of 2-amino-3-aroylthiophenes, a strong intramolecular N-H···O hydrogen bond forms between the amino group and the carbonyl oxygen of the aroyl substituent.[5][6] This interaction results in the formation of a stable, planar six-membered ring that is nearly coplanar with the thiophene ring.[5][6] This planarity has been suggested to be important for their biological activity as allosteric enhancers of the A1 adenosine receptor.[7]

The overall molecular shape is further defined by the dihedral angles between the thiophene ring and its various substituents. For instance, in (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone, the dihedral angles between the thiophene ring, the C–C(=O)–C bridge, and the phenyl ring are 20.02(12)° and 46.47(11)°, respectively.[5] In contrast, for (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, the bridge is nearly coplanar with the thiophene ring (2.31(12)°), but the phenyl ring is almost perpendicular to this plane (81.67(5)°).[6]

Quantitative Structural Data

X-ray crystallography is the definitive method for determining the precise atomic arrangement in the solid state. The data provides insights into bond lengths, angles, and intermolecular interactions.

Table 1: Crystallographic Data for Selected 2-Aminothiophene Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

|---|---|---|---|---|---|---|---|---|

| (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | C₁₅H₁₅NOS | Orthorhombic | Pna2₁ | 9.2080(4) | 14.0485(7) | 10.3826(6) | - | [5][6][7] |

| (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | C₁₃H₁₂ClNOS | Monoclinic | P2₁/c | 10.6092(8) | 10.8355(8) | 11.1346(9) | 98.643(6) |[5][6][7] |

Table 2: Hydrogen Bond Geometry for (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone

| Interaction (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type | Ref |

|---|---|---|---|---|---|---|

| N2-H2A···O10 | 0.87(2) | 2.16(2) | 2.7785(19) | 127.8(17) | Intramolecular | [7] |

| N2-H2B···O10 | 0.87(3) | 2.02(3) | 2.8750(19) | 169(2) | Intermolecular | [7] |

(D = Donor atom; A = Acceptor atom)

Experimental and Computational Methodologies

A combination of synthetic, spectroscopic, and computational methods is employed to produce, characterize, and understand aminothiophenes.

Synthesis: The Gewald Reaction

The most versatile and widely used method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[1][2] This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[8][9]

Detailed Experimental Protocol (General)

-

Reactant Mixture: In a reaction vessel, combine equimolar amounts of the starting ketone/aldehyde, the active methylene nitrile, and elemental sulfur.[10]

-

Catalyst and Solvent: Add a basic catalyst, such as morpholine, piperidine, or triethylamine.[8][11] The reaction can be performed in a solvent like ethanol or under solvent-free conditions.[8][12]

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-100 °C) for a duration ranging from 30 minutes to several hours.[11][12] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[10]

-

Work-up and Purification: After completion, the reaction mixture is typically cooled. The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.[12] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.[9][10]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure of newly synthesized aminothiophenes.

Table 3: Key Spectroscopic Techniques and Protocols

| Technique | Protocol | Expected Observations for Aminothiophenes |

|---|---|---|

| ¹H & ¹³C NMR | Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record spectra on a 300 MHz or higher spectrometer.[13] | ¹H NMR: Protons on the thiophene ring typically appear in the aromatic region. Signals for the -NH₂ group are broad and their chemical shift is solvent-dependent.[14][15] ¹³C NMR: Characteristic signals for the carbon atoms of the thiophene ring. |

| Infrared (IR) | Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a disk. Alternatively, use an ATR-FTIR accessory. Record the spectrum from 4000-400 cm⁻¹.[13] | Strong N-H stretching vibrations for the amino group (typically two bands around 3300-3500 cm⁻¹). A strong C≡N stretch around 2200-2230 cm⁻¹ if a nitrile group is present.[16] C=O stretching for aroyl derivatives around 1630-1680 cm⁻¹. |

| Mass Spectrometry (MS) | Dissolve the sample (~1 mg/mL) in a suitable solvent (e.g., methanol) for Electrospray Ionization (ESI) or introduce it directly for Electron Impact (EI).[13] | The molecular ion peak (M⁺ or [M+H]⁺) confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

X-ray Crystallography

This technique provides unambiguous proof of structure and detailed conformational information.

Detailed Experimental Protocol (Single-Crystal X-ray Diffraction)

-

Crystal Growth: Grow single crystals of the aminothiophene derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in a solvent like 2-butanone.[6]

-

Data Collection: Mount a selected crystal on a goniometer head of a four-circle diffractometer.[6] Collect diffraction data at a controlled temperature (e.g., room temperature or 130 K) using a radiation source such as MoKα (λ = 0.71073 Å) or CuKα (λ = 1.54178 Å).[6]

-

Structure Solution and Refinement: Process the collected diffraction data to obtain electron density maps.[17] Solve the structure using direct methods or other phasing techniques. Refine the atomic model against the experimental data to obtain the final structure, including atomic positions, bond lengths, and angles.[17][18]

Quantum Chemical Calculations

Computational methods, particularly Density Functional Theory (DFT), are used to predict molecular structures, study reaction mechanisms, and analyze electronic properties.[19]

Detailed Protocol (DFT Calculation)

-

Structure Building: Build the initial 3D structure of the aminothiophene molecule using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using a DFT method (e.g., B3LYP or r²SCAN-3c) with a suitable basis set (e.g., 6-311++G(d,p)). This calculation finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.[20]

-

Property Calculation: Use the optimized structure to calculate other properties, such as NMR chemical shifts (using the GIAO method), electronic transitions (using TD-DFT), and molecular orbital energies (HOMO/LUMO).[21][22] The ORCA or Gaussian software packages are commonly used for these calculations.

Aminothiophenes in Drug Development

The aminothiophene core is a key building block in modern drug discovery, acting as a versatile scaffold for accessing diverse biological targets.[23]

The "Privileged Scaffold" Concept

The term "privileged scaffold" refers to a molecular framework that can be modified to bind to multiple, distinct biological targets. Aminothiophenes are a prime example, with derivatives showing activity against a wide array of targets, including receptors, enzymes, and ion channels.[1][2]

Mechanism of Action: GPCR Allosteric Modulation

A significant application of aminothiophenes is as positive allosteric modulators (PAMs) of G-protein coupled receptors (GPCRs), such as the A1 adenosine receptor (A₁AR) and the glucagon-like peptide 1 receptor (GLP-1R).[24][25] PAMs bind to a site on the receptor distinct from the endogenous ligand binding site (the orthosteric site).[24] This binding induces a conformational change that enhances the affinity or efficacy of the endogenous ligand, offering a more nuanced modulation of receptor signaling compared to direct agonists.[3]

References

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery | CoLab [colab.ws]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]

- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciforum.net [sciforum.net]

- 11. d-nb.info [d-nb.info]

- 12. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

- 13. benchchem.com [benchchem.com]

- 14. Methyl 2-aminothiophene-3-carboxylate(4651-81-4) 1H NMR [m.chemicalbook.com]

- 15. 3-AMinothiophene Oxalate(478149-05-2) 1H NMR spectrum [chemicalbook.com]

- 16. mdpi.com [mdpi.com]

- 17. mayo.edu [mayo.edu]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Amino Group of 2-Aminothiophenes: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, largely due to the versatile reactivity of its C2-amino group. This functional group serves as a key synthetic handle for a variety of chemical transformations, enabling the construction of diverse and complex molecular architectures, including fused heterocyclic systems of significant pharmacological interest.[1][2] This technical guide provides an in-depth exploration of the reactivity of the amino group in 2-aminothiophenes, presenting quantitative data, detailed experimental protocols for key reactions, and workflow diagrams to inform synthetic design and application.

Overview of Reactivity

The nucleophilicity of the amino group is the cornerstone of its reactivity. While it readily participates in reactions typical of aromatic amines, its reactivity is modulated by the electron-rich nature of the thiophene ring. The primary transformations involving the amino group include acylation, alkylation, diazotization followed by substitution, and cyclocondensation reactions. These reactions provide access to a vast chemical space, most notably leading to the synthesis of thieno[2,3-d]pyrimidines, which are bioisosteres of purines and exhibit a wide range of biological activities.[3]

Figure 1: Key reactivity pathways of the 2-aminothiophene amino group.

N-Acylation

N-acylation is a straightforward and high-yielding reaction that converts the primary amino group into a secondary amide. This transformation is typically achieved using acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct. The resulting N-acyl-2-aminothiophenes are important intermediates and are sometimes the target molecules themselves, exhibiting a range of biological activities.

Quantitative Data for N-Acylation

| Substrate | Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |

| 2-aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride | Triethylamine | THF | 15 | 58 | [4][5] |

| 3-acetyl-2-aminothiophenes | Acetic anhydride | - | Acetic anhydride | - | - | [6] |

Experimental Protocol: Synthesis of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide[4][5]

-

Dissolution: Dissolve 2-aminothiophene-3-carbonitrile (1.38 g, 10 mmol) in tetrahydrofuran (THF, 12 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add triethylamine (1.01 g, 10 mmol, 1.39 mL) to the solution.

-

Acylating Agent Addition: In a separate flask, dissolve 2-(thiophen-2-yl)acetyl chloride (1.77 g, 11 mmol) in THF (10 mL). Add this solution dropwise to the stirred amine solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 15 hours.

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Purification: Wash the collected solid product with water, filter, and dry. The crude product can be further purified by recrystallization from acetonitrile to yield the pure N-acylated product (Yield: 1.68 g, 58%).

N-Alkylation